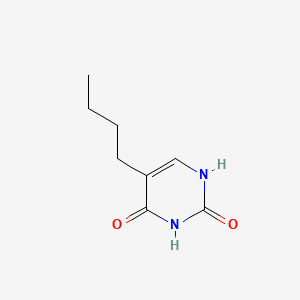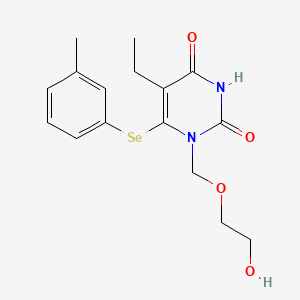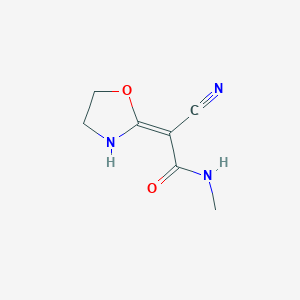
N-1,2,4-Triazin-3-ylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,4-Triazin-3-yl)formamide is a heterocyclic compound that contains a triazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazine ring is a six-membered ring containing three nitrogen atoms, which contributes to the compound’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1,2,4-Triazin-3-yl)formamide can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazine with formamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-(1,2,4-Triazin-3-yl)formamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2,4-Triazin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1,2,4-Triazin-3-yl)formamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism by which N-(1,2,4-Triazin-3-yl)formamide exerts its effects involves interactions with various molecular targets. The triazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
1,3,5-Triazine: Shares the triazine ring structure but differs in the arrangement of nitrogen atoms.
Tetrazine: Contains four nitrogen atoms in the ring and has unique chemical properties
Uniqueness
N-(1,2,4-Triazin-3-yl)formamide is unique due to its specific arrangement of nitrogen atoms in the triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
61140-06-5 |
|---|---|
Molekularformel |
C4H4N4O |
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
N-(1,2,4-triazin-3-yl)formamide |
InChI |
InChI=1S/C4H4N4O/c9-3-6-4-5-1-2-7-8-4/h1-3H,(H,5,6,8,9) |
InChI-Schlüssel |
HEGHRNRCWUWPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC(=N1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)




